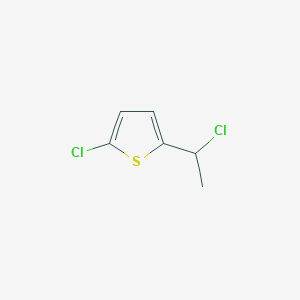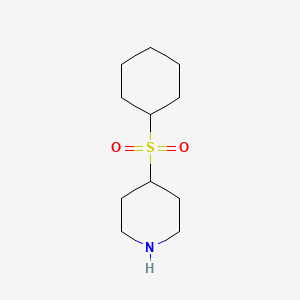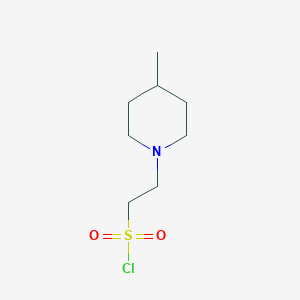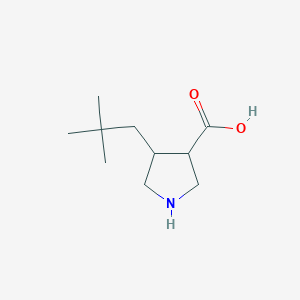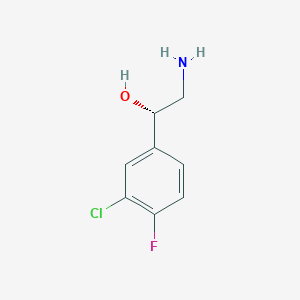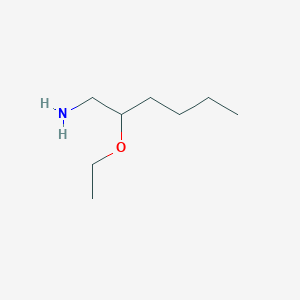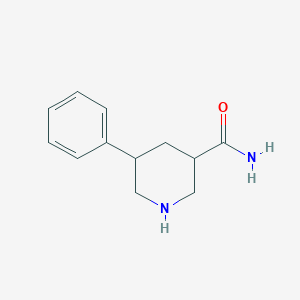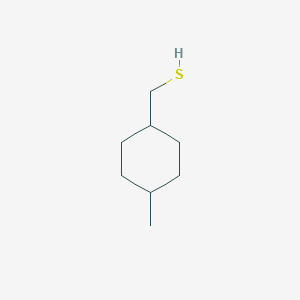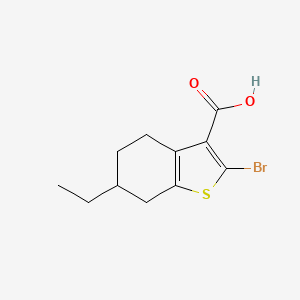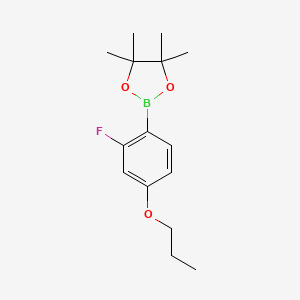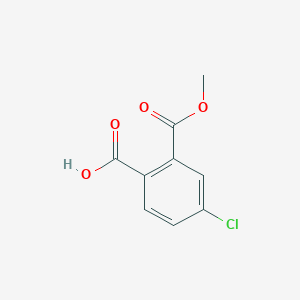![molecular formula C9H20OSi B13273372 2-Methyl-2-[(trimethylsilyl)methyl]butanal](/img/structure/B13273372.png)
2-Methyl-2-[(trimethylsilyl)methyl]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(trimethylsilyl)methyl]butanal is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanal structure. This compound is notable for its unique chemical properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(trimethylsilyl)methyl]butanal typically involves the reaction of trimethylsilylmethyl magnesium chloride with 2-methylbutanal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of -78°C to room temperature, and the reaction is quenched with an aqueous solution to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(trimethylsilyl)methyl]butanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
Oxidation: 2-Methyl-2-[(trimethylsilyl)methyl]butanoic acid.
Reduction: 2-Methyl-2-[(trimethylsilyl)methyl]butanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-2-[(trimethylsilyl)methyl]butanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(trimethylsilyl)methyl]butanal involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability of the compound and facilitates its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trimethylsilyl)methyl]butanal
- 2-Methyl-2-[(trimethylsilyl)methyl]propanoic acid
- 2-Methyl-2-[(trimethylsilyl)methyl]butanol
Uniqueness
2-Methyl-2-[(trimethylsilyl)methyl]butanal is unique due to its specific structure that combines a trimethylsilyl group with a butanal backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H20OSi |
|---|---|
Molecular Weight |
172.34 g/mol |
IUPAC Name |
2-methyl-2-(trimethylsilylmethyl)butanal |
InChI |
InChI=1S/C9H20OSi/c1-6-9(2,7-10)8-11(3,4)5/h7H,6,8H2,1-5H3 |
InChI Key |
PQYWIYATZVZXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


